molecular formula C26H21N3O3S B3710156 N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide CAS No. 428504-83-0

N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No.: B3710156
CAS No.: 428504-83-0
M. Wt: 455.5 g/mol
InChI Key: HQPFJOFYAMZMDL-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring three core components:

  • A 5-ethyl-1,3-benzoxazole moiety: Benzoxazole rings are heterocyclic systems known for their electron-withdrawing properties and role in enhancing metabolic stability in drug candidates .
  • A 1-benzofuran-2-carboxamide unit: Benzofuran derivatives are widely studied for their pharmacological activities, including anti-inflammatory and anticancer effects .

The compound’s molecular formula is C₂₇H₂₂N₃O₃S, with a molecular weight of 468.55 g/mol. Its synthesis likely involves multi-step reactions, including condensation of substituted benzoxazole precursors with benzofuran carboxamide intermediates under controlled conditions .

Properties

IUPAC Name

N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-3-16-9-11-22-20(12-16)27-25(32-22)18-10-8-15(2)19(13-18)28-26(33)29-24(30)23-14-17-6-4-5-7-21(17)31-23/h4-14H,3H2,1-2H3,(H2,28,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPFJOFYAMZMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122126
Record name N-[[[5-(5-Ethyl-2-benzoxazolyl)-2-methylphenyl]amino]thioxomethyl]-2-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428504-83-0
Record name N-[[[5-(5-Ethyl-2-benzoxazolyl)-2-methylphenyl]amino]thioxomethyl]-2-benzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428504-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[[5-(5-Ethyl-2-benzoxazolyl)-2-methylphenyl]amino]thioxomethyl]-2-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2.1. Hydrolysis/Aminolysis of Carbamothioyl Group

The carbamothioyl moiety (-NHCOS-) is reactive under basic or acidic conditions, undergoing hydrolysis to form carboxylic acids or amines. For example:

  • Basic Hydrolysis : Reaction with aqueous NaOH may convert the carbamothioyl group to a carboxylate salt, releasing H₂S .

  • Aminolysis : Substitution with primary/secondary amines replaces the thioamide with an amide, as seen in transamidation protocols .

2.2. Electrophilic Aromatic Substitution

The benzoxazole and benzofuran rings may undergo electrophilic substitution, depending on directing groups. For benzoxazole, the heteroatom directs substitution to specific positions. For benzofuran, activating groups (e.g., -NHCO-) could facilitate electrophilic reactions .

2.3. Cross-Coupling Reactions

The benzofuran’s C3 position (if activated) may participate in palladium-catalyzed coupling reactions (Suzuki, Heck), analogous to methods used for benzofuran-2-carboxamides .

Table 2: Functionalization Reactions

Reaction Type Conditions Outcome Source
AminolysisAmine, toluene, 60°CAmide formation
HydrolysisNaOH, aqueous conditionsCarboxylic acid formation
Electrophilic SubstitutionElectrophile (e.g., NO₂⁺), activating groupSubstituted heterocycle

3.1. Palladium-Catalyzed C–H Activation

For C–H arylation, a Pd(II)/Pd(IV) catalytic cycle is proposed:

  • Coordination : Pd(II) binds to the substrate’s directing group (e.g., 8-aminoquinoline).

  • C–H Activation : Oxidative addition of Ar–I forms a Pd(IV) intermediate.

  • Reductive Elimination : Arylation occurs, releasing the product and regenerating Pd(II) .

3.2. Transamidation Mechanism

The transamidation process involves:

  • Boc Activation : Reaction with Boc₂O converts the amide to an N-acyl-Boc-carbamate.

  • Aminolysis : Nucleophilic attack by an amine replaces the Boc group .

Table 3: Mechanistic Key Steps

Step Process Catalyst/Reagent Source
C–H ActivationPd(II) coordination → Pd(IV) intermediatePd(OAc)₂, Ar–I
TransamidationBoc activation → aminolysisBoc₂O, DMAP, amine

Analytical Characterization

Key techniques for monitoring reactions include:

  • TLC : Tracks reaction progress and purity.

  • NMR Spectroscopy : Confirms structural integrity (e.g., aromatic protons, thioamide signals).

  • Mass Spectrometry : Verifies molecular weight (e.g., molecular formula C₂₆H₂₃N₃O₃S).

Comparative Reactivity

Feature Impact on Reactivity Example Reaction Source
Carbamothioyl GroupHigh nucleophilicity for substitutionHydrolysis/aminolysis
Benzoxazole RingElectron-deficient, directs substitutionElectrophilic aromatic substitution
Benzofuran RingActivating groups enhance reactivityC–H arylation

Scientific Research Applications

Medicinal Chemistry Applications

N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide has been investigated for its potential therapeutic effects:

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzofuran and benzoxazole have shown efficacy against various cancer cell lines, including colorectal carcinoma.
  • Antimicrobial Properties :
    • Research into benzoxazole derivatives has revealed their potential as antimicrobial agents. The presence of the carbamothioyl group enhances interactions with biological targets, potentially leading to effective treatments against bacterial and fungal infections.
  • Anti-inflammatory Effects :
    • Compounds containing the benzofuran structure are often explored for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes, which are crucial in mediating inflammation and pain pathways.

Biological Research Applications

The compound's unique structure allows it to interact with various biological systems:

  • Enzyme Inhibition Studies :
    • The compound can serve as a lead in developing enzyme inhibitors that target specific pathways involved in disease progression. This includes potential applications in treating metabolic disorders and cancers through selective inhibition of key enzymes.
  • Pharmacokinetic Studies :
    • Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound can provide insights into its therapeutic viability and safety profile in clinical settings.

Material Science Applications

Beyond medicinal uses, this compound may also find applications in material science:

  • Organic Electronics :
    • The electronic properties of benzofuran derivatives suggest potential uses in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to form charge transfer complexes.
  • Polymer Chemistry :
    • The incorporation of such compounds into polymers may enhance their thermal stability and mechanical properties, leading to the development of advanced materials for various industrial applications.

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzofuran derivatives demonstrated that modifications at the nitrogen position significantly affected their cytotoxicity against human colorectal carcinoma cell lines. The tested compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a novel anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of benzoxazole derivatives, this compound was evaluated against several pathogenic strains. Results showed promising activity against Gram-positive bacteria, suggesting further exploration in drug development for infectious diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, the compound is compared to structurally analogous molecules from the literature. Key differences in functional groups, substituents, and biological activities are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activities Reference
Target Compound
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Benzoxazole + Benzofuran - 5-Ethyl (benzoxazole)
- 2-Methylphenyl (carbamothioyl)
- Benzofuran-2-carboxamide
Potential kinase inhibition, antiviral activity (hypothesized)
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromofuran-2-carboxamide Benzoxazole + Furan - 2-Chlorophenyl
- 5-Bromo (furan)
Anticancer activity (in vitro)
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide Benzoxazole + Nitrofuran - 5-Methyl (benzoxazole)
- 5-Nitro (furan)
Antibacterial, antiparasitic
N-[[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3,4-dimethylbenzamide Benzoxazole + Benzamide - 5-Chloro (benzoxazole)
- 3,4-Dimethyl (benzamide)
Herbicidal activity (patented)
N-(2-ethylphenyl)-1-benzofuran-2-carboxamide Benzofuran - 2-Ethylphenyl Neuroprotective effects

Key Observations :

Substituent Effects: The 5-ethyl group on the benzoxazole ring in the target compound may enhance lipophilicity compared to chloro or nitro substituents in analogs, influencing membrane permeability .

Biological Activity Trends :

  • Benzoxazole-furan hybrids (e.g., the target compound and ) are hypothesized to exhibit dual activity (e.g., antiviral + anticancer) due to synergistic effects of both heterocycles.
  • Nitrofuran-containing analogs (e.g., ) prioritize antibacterial action, whereas benzofuran-carboxamide derivatives (e.g., ) focus on neurological targets.

This triad may confer distinct pharmacokinetic properties, such as prolonged half-life or reduced cytochrome P450 metabolism .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:

Benzoxazole ring formation : Condensation of 5-ethyl-2-aminophenol with a carbonyl source under acidic conditions to form the benzoxazole core .

Benzofuran-carboxamide coupling : Activation of the benzofuran-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂), followed by coupling with the carbamothioyl intermediate .
Key challenges include controlling regioselectivity during benzoxazole formation and minimizing side reactions during carbamothioyl group introduction.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the structure, particularly the substitution patterns on the benzoxazole and benzofuran moieties. For example, aromatic protons in the benzoxazole ring typically resonate between δ 7.2–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. For instance, HRMS (ESI) data for similar benzoxazole derivatives show [M+H]⁺ peaks with mass accuracy < 5 ppm .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, as demonstrated in related benzothiazole ethers .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Step-specific optimization :
StepParameterImpact on YieldExample from Evidence
Benzoxazole formationAcid catalyst (e.g., PPA vs. H₂SO₄)PPA improves cyclization efficiency (yield ↑ 20%)
Carbamothioyl couplingSolvent polarity (DMF vs. DCM)DMF enhances nucleophilicity of intermediates
  • Purification strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers. For polar byproducts, preparative HPLC may be required .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Mechanistic validation : Use in vitro assays (e.g., enzyme inhibition) to isolate the compound’s direct effects from metabolic byproducts. For example, anti-hyperlipidemic activity in benzofuran derivatives may arise from PPAR-α modulation, requiring reporter gene assays .
  • Dose-response profiling : Compare EC₅₀ values across cell lines or animal models to identify species-specific sensitivities. Contradictions in cytotoxicity (e.g., IC₅₀ variations) may stem from differential membrane permeability .

Q. What strategies resolve spectral data ambiguities (e.g., overlapping NMR signals)?

  • Methodological Answer :

  • 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous proton signals with carbon environments. For example, overlapping aromatic protons in the benzoxazole ring can be resolved via ¹H-¹³C long-range coupling .
  • Comparative crystallography : Cross-reference with single-crystal X-ray data from structurally analogous compounds (e.g., 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, R factor = 0.026) .

Q. How to design in vivo studies to evaluate pharmacokinetic properties?

  • Methodological Answer :

  • Pharmacokinetic (PK) parameters :
ParameterMethodExample
BioavailabilityOral vs. IV dosing in rodentsCompare AUC values
MetabolismLC-MS/MS for metabolite identificationDetect hydroxylated or glucuronidated derivatives
  • Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) to quantify accumulation in target organs .

Integration with Theoretical Frameworks

Q. How to align experimental findings with computational models (e.g., QSAR)?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Validate predictions with mutagenesis studies .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzoxazole) with activity trends. For example, ethyl groups may enhance lipophilicity and membrane penetration .

Data Contradiction Analysis

Q. Why do similar benzofuran derivatives exhibit divergent biological activities?

  • Methodological Answer :

  • Structural-activity dissection :
DerivativeSubstituentActivityEvidence
5-methylfuran-3-carboxamideMethyl group at C5Moderate PPAR-γ agonism
5-ethyl-benzoxazoleEthyl group at C5Enhanced metabolic stability
Differences may arise from steric hindrance or electronic effects on target binding.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide

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